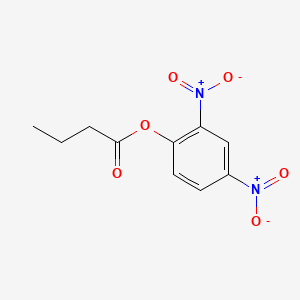

2,4-Dinitrophenyl butyrate

Beschreibung

The exact mass of the compound 2,4-Dinitrophenyl butyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53059. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dinitrophenyl butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrophenyl butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,4-dinitrophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYGYGWGWKSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066975 | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24273-19-6 | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24273-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024273196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Principle and Practice of the 2,4-Dinitrophenyl Butyrate Assay: A Technical Guide for Researchers

This guide provides an in-depth exploration of the 2,4-dinitrophenyl butyrate assay, a robust and sensitive method for the kinetic analysis of lipolytic enzymes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comprehensive understanding of the assay's core principles, the rationale behind its procedural steps, and its practical applications in the laboratory.

Introduction: The Need for Reliable Lipase and Esterase Activity Measurement

Lipases and esterases, belonging to the serine hydrolase superfamily, are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. Their roles in biological systems are vast, ranging from lipid metabolism and signal transduction to detoxification. In the realms of drug discovery and biotechnology, these enzymes are critical targets for therapeutic intervention and key players in biocatalysis. Consequently, the ability to accurately and efficiently measure their activity is paramount.

The 2,4-dinitrophenyl butyrate (DNPB) assay is a continuous spectrophotometric method that offers a powerful tool for this purpose. Its underlying principle is elegant in its simplicity: the enzymatic cleavage of a chromogenic substrate, 2,4-dinitrophenyl butyrate, results in the release of a colored product, the 2,4-dinitrophenolate anion. The rate of formation of this anion, which can be monitored in real-time, is directly proportional to the activity of the enzyme. This guide will dissect the chemical and enzymatic basis of this assay, provide a detailed experimental workflow, and discuss its advantages and limitations, equipping the reader with the knowledge to implement this technique with confidence and scientific rigor.

The Core Principle: A Spectrophotometric Window into Enzyme Catalysis

The 2,4-dinitrophenyl butyrate assay hinges on the enzymatic hydrolysis of the ester bond in the DNPB substrate by a lipase or esterase. This reaction yields two products: butyric acid and 2,4-dinitrophenol.

At a neutral or slightly alkaline pH, the liberated 2,4-dinitrophenol readily ionizes to form the 2,4-dinitrophenolate anion. This anion exhibits a strong absorbance in the visible region of the electromagnetic spectrum, with a maximum absorbance typically observed around 360 nm.[1] The substrate, 2,4-dinitrophenyl butyrate, does not significantly absorb at this wavelength. Therefore, the progress of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance at 360 nm.

The rate of the reaction, and thus the enzyme's activity, is determined by quantifying the rate of 2,4-dinitrophenolate formation. This is achieved by applying the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

digraph "Enzymatic Reaction of 2,4-Dinitrophenyl Butyrate" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

sub [label="2,4-Dinitrophenyl Butyrate\n(Substrate, Colorless)"];

enz [label="Lipase / Esterase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prod1 [label="Butyric Acid"];

prod2 [label="2,4-Dinitrophenolate\n(Product, Yellow)", fillcolor="#FBBC05", fontcolor="#202124"];

h2o [label="H₂O"];

sub -> enz [label=" Binds to\nactive site"];

enz -> prod1 [label=" Releases"];

enz -> prod2 [label=" Releases"];

h2o -> enz [label=" Participates in\nhydrolysis"];

}

Figure 2: Simplified workflow of the serine hydrolase catalytic cycle.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for performing the 2,4-dinitrophenyl butyrate assay. It is crucial to note that optimal conditions may vary depending on the specific enzyme being studied, and therefore, some optimization may be necessary.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0. The optimal pH should be determined for each enzyme, but a slightly alkaline pH is generally preferred to ensure the complete ionization of the liberated 2,4-dinitrophenol.

-

Substrate Stock Solution: 10 mM 2,4-dinitrophenyl butyrate in acetonitrile or isopropanol. The substrate is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution.

-

Emulsifying Agent (optional but recommended): 1% (w/v) Triton X-100 or Tween 80 in the assay buffer. This helps to create a stable emulsion of the substrate in the aqueous assay medium, which is particularly important for lipases that act at lipid-water interfaces.

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration of the enzyme in the assay will need to be determined empirically to ensure a linear reaction rate over a reasonable time course.

Assay Procedure

-

Prepare the Reaction Mixture: In a microplate well or a cuvette, combine the assay buffer and the emulsifying agent (if used).

-

Substrate Addition and Emulsification: Add the required volume of the 2,4-dinitrophenyl butyrate stock solution to the reaction mixture. To create a fine emulsion, vortex or sonicate the mixture briefly.

-

Pre-incubation: Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add the enzyme solution to the reaction mixture and mix thoroughly but gently.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 360 nm over time using a spectrophotometer or a microplate reader. Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

Data Analysis

-

Plot the Data: Plot the absorbance at 360 nm as a function of time.

-

Determine the Initial Rate: Identify the linear portion of the curve and calculate the slope (ΔA/Δt), which represents the initial rate of the reaction.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of product formation.

-

Activity (U/mL) = (ΔA/Δt) / (ε * l) * V_total / V_enzyme

Where:

-

ΔA/Δt is the initial rate of change in absorbance per minute.

-

ε is the molar extinction coefficient of the 2,4-dinitrophenolate anion at 360 nm (1.74 x 104 M-1cm-1).[2]

-

l is the path length of the cuvette or the well (in cm).

-

V_total is the total volume of the assay mixture (in mL).

-

V_enzyme is the volume of the enzyme solution added (in mL).

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Quantitative Data Summary

Parameter Value Reference Substrate 2,4-Dinitrophenyl Butyrate Product (Chromophore) 2,4-Dinitrophenolate Anion Wavelength of Max. Absorbance (λmax) ~360 nm [1] Molar Extinction Coefficient (ε) of 2,4-Dinitrophenolate at 360 nm 1.74 x 104 M-1cm-1 [2] Typical Assay pH 7.5 - 8.5 Typical Assay Temperature 25 - 40 °C

Advantages, Limitations, and Self-Validating Systems

Advantages

-

Sensitivity: The high molar extinction coefficient of the 2,4-dinitrophenolate anion makes this assay highly sensitive, allowing for the detection of low levels of enzyme activity.[1]

-

Continuous Monitoring: The assay allows for the continuous monitoring of the reaction, providing real-time kinetic data.

-

Simplicity and Rapidity: The procedure is relatively simple and can be performed quickly, making it suitable for high-throughput screening applications.[3]

-

Versatility: The assay can be adapted for a wide range of lipases and esterases from various sources.

Limitations and Troubleshooting

-

Substrate Solubility: 2,4-Dinitrophenyl butyrate has limited solubility in aqueous solutions, necessitating the use of organic solvents and/or emulsifying agents. The presence of these agents can sometimes affect enzyme activity.

-

Spontaneous Hydrolysis: At alkaline pH, the substrate may undergo a low level of spontaneous hydrolysis, leading to a high background signal. It is essential to run a blank reaction without the enzyme to correct for this.

-

Interference from Colored Compounds: The presence of other colored compounds in the sample that absorb at 360 nm can interfere with the assay.

-

Enzyme Inhibition: Components of the sample or the assay reagents themselves (e.g., high concentrations of organic solvents) may inhibit the enzyme.

Building a Self-Validating System

To ensure the trustworthiness of the results, the experimental design should incorporate self-validating elements:

-

Enzyme Concentration Linearity: The reaction rate should be directly proportional to the enzyme concentration. A dilution series of the enzyme should be tested to confirm this linearity.

-

Substrate Saturation: To measure the maximum velocity (Vmax) of the enzyme, the substrate concentration should be saturating. A substrate titration should be performed to determine the Michaelis constant (Km) and ensure that the assay is performed at a substrate concentration well above the Km.

-

Appropriate Controls: Always include a "no enzyme" control to measure the rate of non-enzymatic hydrolysis of the substrate and a "no substrate" control to account for any background absorbance changes.

```dot

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

prep [label="1. Reagent Preparation\n(Buffer, Substrate, Enzyme)"];

setup [label="2. Assay Setup\n(Microplate/Cuvette)"];

pre_incubate [label="3. Pre-incubation\n(Temperature Equilibration)"];

initiate [label="4. Reaction Initiation\n(Add Enzyme)"];

monitor [label="5. Spectrophotometric Monitoring\n(Absorbance at 360 nm)"];

data_analysis [label="6. Data Analysis\n(Calculate Initial Rate)"];

activity_calc [label="7. Enzyme Activity Calculation\n(Using Beer-Lambert Law)"];

prep -> setup;

setup -> pre_incubate;

pre_incubate -> initiate;

initiate -> monitor;

monitor -> data_analysis;

data_analysis -> activity_calc;

}

Sources

An In-Depth Technical Guide to the Mechanism of 2,4-Dinitrophenyl Butyrate in Lipase Assays

Introduction: The Critical Role of Lipase Quantification

Lipases (Triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are a vital class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1] Their broad substrate specificity and stability make them indispensable tools in biotechnology, pharmaceuticals, and diagnostics.[2][3] Accurate and reproducible measurement of lipase activity is paramount for applications ranging from industrial bioprocess development to the screening of novel therapeutic agents. This guide provides a detailed examination of a widely used spectrophotometric method employing the chromogenic substrate, 2,4-dinitrophenyl butyrate (DNFB), focusing on its mechanism of action, the rationale behind the assay's design, and a field-proven protocol for its implementation.

Part 1: The Core Mechanism of Action

The DNFB assay is a continuous, colorimetric method that allows for the real-time monitoring of lipase activity. Its utility is rooted in the elegant conversion of a colorless substrate into a brightly colored product, a transformation directly proportional to the enzymatic activity. The entire process can be understood by dissecting the roles of the substrate, the enzyme, and the resulting chromophore.

The Substrate: 2,4-Dinitrophenyl Butyrate

2,4-dinitrophenyl butyrate is a synthetic ester composed of a short-chain fatty acid (butyric acid) linked to a 2,4-dinitrophenol molecule. In its esterified form, the compound is essentially colorless and soluble in organic solvents, though it requires emulsification for use in aqueous assay buffers. The choice of a butyrate (C4) chain makes it a suitable substrate for a wide range of lipases, which often show high activity towards shorter-chain fatty acid esters.[2]

The Enzymatic Reaction: Catalytic Hydrolysis

Lipases belong to the family of serine hydrolases.[4] Their active site typically contains a catalytic triad of amino acids (e.g., Serine-Histidine-Aspartate/Glutamate). The reaction mechanism proceeds via nucleophilic attack by the serine residue on the carbonyl carbon of the DNFB's ester bond. This leads to the formation of a transient tetrahedral intermediate and subsequent acylation of the enzyme, releasing the 2,4-dinitrophenol moiety. The enzyme is then deacylated by a water molecule, releasing the butyric acid and regenerating the active enzyme.

The fundamental principle of the assay is the lipase-catalyzed hydrolysis of the ester bond in 2,4-dinitrophenyl butyrate.[5][6] This cleavage event yields two products: butyric acid and the chromogenic molecule, 2,4-dinitrophenol.

The Detection Principle: Spectrophotometry of 2,4-Dinitrophenolate

While 2,4-dinitrophenol is released, the actual molecule detected is its anionic form, the 2,4-dinitrophenolate ion.[5][6] This is a critical distinction and a cornerstone of the assay's design. The assay is performed under a controlled pH, typically neutral to slightly alkaline. Under these conditions, the hydroxyl group of the liberated 2,4-dinitrophenol readily deprotonates, forming the 2,4-dinitrophenolate anion. This anion is a resonant structure that exhibits a strong, distinct yellow color, with a maximum absorbance (λmax) around 360 nm.[5][6]

The rate of increase in absorbance at this wavelength is directly proportional to the rate of 2,4-dinitrophenolate formation, which, in turn, is directly proportional to the lipase activity in the sample. This relationship is governed by the Beer-Lambert Law (A = εcl), allowing for precise quantification of the product formed over time.

Diagram 1: Lipase-Catalyzed Hydrolysis of 2,4-Dinitrophenyl Butyrate

Caption: Enzymatic cleavage of DNFB by lipase releases the yellow 2,4-dinitrophenolate anion.

Part 2: Field-Proven Experimental Protocol

This protocol provides a robust, self-validating system for measuring lipase activity. The causality behind key steps is explained to ensure both technical accuracy and practical understanding.

Essential Reagents and Equipment

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.0, containing 0.5% (w/v) Triton X-100.

-

Causality: The buffer maintains a stable pH for optimal enzyme activity and ensures the product is in its detectable phenolate form. Triton X-100 is a non-ionic detergent crucial for emulsifying the substrate, which is necessary as lipases act at the oil-water interface.[7]

-

-

Substrate Stock Solution: 100 mM 2,4-dinitrophenyl butyrate in pure ethanol or acetonitrile. Store protected from light at 4°C.

-

Lipase Sample: Enzyme diluted in an appropriate buffer (e.g., cold 50 mM Sodium Phosphate buffer, pH 7.0) to a concentration that yields a linear rate of absorbance change.

-

Equipment: UV-Vis Spectrophotometer capable of kinetic measurements at 360 nm, thermostatted cuvette holder, microcuvettes, and precision pipettes.

Step-by-Step Assay Procedure

-

Prepare the Working Substrate Emulsion: Add 100 µL of the 100 mM DNFB stock solution to 9.9 mL of the Assay Buffer. Vortex vigorously for 30 seconds to create a fine, milky emulsion. This working solution is 1 mM DNFB. Prepare this fresh daily.

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 360 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 37°C).

-

Assay Reaction Setup:

-

Pipette 950 µL of the working substrate emulsion into a microcuvette.

-

Place the cuvette in the thermostatted holder and allow it to equilibrate for 5 minutes.

-

-

Blank Measurement: Before adding the enzyme, measure the absorbance of the substrate emulsion. This serves as the initial background reading. For kinetic assays, this is your time-zero reading.

-

Initiate the Reaction: Add 50 µL of the diluted lipase sample to the cuvette. Mix quickly but gently by pipetting up and down 2-3 times, avoiding bubbles.

-

Kinetic Measurement: Immediately start recording the absorbance at 360 nm every 15 or 30 seconds for a total of 5-10 minutes.

-

Control Reaction (Self-Validation): Prepare a parallel reaction using 50 µL of the dilution buffer instead of the enzyme sample. This control accounts for any non-enzymatic hydrolysis of the substrate, the rate of which should be subtracted from the sample reaction rate.

Diagram 2: Experimental Workflow for DNFB Lipase Assay

Sources

- 1. Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. biosynth.com [biosynth.com]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

A Senior Application Scientist's Technical Guide to 2,4-Dinitrophenyl Butyrate: Structure, Properties, and Application in Enzymatic Assays

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2,4-Dinitrophenyl Butyrate in Enzyme Kinetics

2,4-Dinitrophenyl butyrate (DNPB) is a synthetic ester that has become an invaluable tool in biochemistry and drug discovery.[1] Classified as a chromogenic substrate, its primary utility lies in the sensitive and continuous monitoring of lipolytic enzyme activity.[1] Lipases and esterases, enzymes that catalyze the hydrolysis of ester bonds, are crucial in countless biological processes and industrial applications. The study of these enzymes, whether for fundamental research, inhibitor screening, or process optimization, requires robust and reliable assay methodologies. DNPB serves this need by providing a simple, spectrophotometric readout of enzyme activity, making it suitable for both low-throughput mechanistic studies and high-throughput screening campaigns. This guide provides an in-depth examination of its chemical properties, mechanism of action, and a field-proven protocol for its use.

Chemical Structure and Physicochemical Properties

The functionality of DNPB is intrinsically linked to its molecular architecture, which consists of a butyric acid moiety ester-linked to a 2,4-dinitrophenol group. This structure is specifically designed for enzymatic recognition and subsequent chromogenic reporting.

Structure:

The key physicochemical properties of 2,4-dinitrophenyl butyrate are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂O₆ | [1][2] |

| Molecular Weight | 254.2 g/mol | [2] |

| CAS Number | 24273-19-6 | [2] |

| Appearance | Yellow crystalline powder or liquid | [1] |

| Boiling Point | 386.10 °C | [2] |

| Flash Point | 175.6 °C | [3] |

| Density | 1.383 g/cm³ | [1] |

| Solubility | Limited solubility in water; soluble in organic solvents like dichloromethane, acetonitrile, and DMSO. | [1] |

| Long-Term Storage | Store at ≤ -15°C | [2] |

Mechanism of Action: A Chromogenic Transformation

The utility of DNPB as an assay substrate is based on a straightforward enzymatic reaction that results in a quantifiable color change.

In the presence of a lipase or esterase, the ester bond of DNPB is hydrolyzed, yielding two products: butyric acid and 2,4-dinitrophenol.[1] The key to the assay is the 2,4-dinitrophenol leaving group. Due to the electron-withdrawing nature of the two nitro groups, the hydroxyl proton of 2,4-dinitrophenol is highly acidic, with a pKa of approximately 3.96.

This low pKa is a critical design feature. It ensures that at a neutral pH (typically pH 7.0-8.0), where most lipases are optimally active, the 2,4-dinitrophenol product exists almost exclusively in its deprotonated, anionic form: the 2,4-dinitrophenolate ion . This anion exhibits a distinct yellow color, with a strong absorbance maximum in the 360 nm to 410 nm range.[4] The colorless substrate is thus enzymatically converted into a colored product, and the rate of color formation is directly proportional to the enzyme's activity.

Caption: Enzymatic hydrolysis of DNPB by lipase.

Synthesis Pathway

Understanding the synthesis of DNPB provides insight into potential impurities and quality control. The most common laboratory synthesis involves the esterification of 2,4-dinitrophenol. A typical reaction uses butyryl chloride as the acylating agent and a tertiary amine base, such as triethylamine, in an aprotic solvent like dichloromethane. The triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation. The final product is then purified to remove any unreacted 2,4-dinitrophenol, which could otherwise lead to high background signals in an assay.

Spectroscopic Characterization

Confirmation of DNPB's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature of the molecule's structure. Published data for a spectrum recorded in CDCl₃ at 200 MHz shows the expected signals for both the butyrate and dinitrophenyl moieties:

-

δ 8.91 (d, 1H, ArH): Aromatic proton ortho to both the ester and a nitro group.

-

δ 8.49 (dd, 1H, ArH): Aromatic proton ortho to one nitro group and meta to the ester.

-

δ 7.45 (d, 1H, ArH): Aromatic proton meta to both nitro groups.

-

δ 2.65 (t, 2H, -C(=O)-CH₂-): Methylene protons alpha to the carbonyl group.

-

δ 1.80 (m, 2H, -CH₂-CH₃): Methylene protons beta to the carbonyl group.

-

δ 0.99 (t, 3H, -CH₃): Terminal methyl protons of the butyrate chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups:

Field-Proven Experimental Protocol: A Lipase Activity Microplate Assay

This protocol provides a robust method for determining lipase activity using DNPB in a 96-well microplate format, ideal for screening and kinetic analysis.

Causality Behind Experimental Choices:

-

Emulsion Substrate: Lipases are unique in that their activity is dramatically enhanced at a lipid-water interface. DNPB itself is an oil. Therefore, simply dissolving it in buffer is suboptimal. The protocol uses a non-ionic surfactant (Triton™ X-100) to create a stable oil-in-water emulsion. This presents the substrate in a physical form that mimics its natural targets (triacylglycerols) and allows for the crucial interfacial activation of the enzyme, ensuring maximal and reproducible activity.[5]

-

Buffer Choice: A sodium phosphate buffer at pH 7.2 is chosen as it provides good buffering capacity in the optimal range for many common lipases and ensures the 2,4-dinitrophenol product is in its colored anionic form.

A. Reagent Preparation

-

Assay Buffer (50 mM Sodium Phosphate, 0.1% Triton™ X-100, pH 7.2):

-

Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.2.

-

Add Triton™ X-100 to a final concentration of 0.1% (v/v). Stir until fully dissolved. This is the main buffer for dilutions and the assay itself.

-

-

Substrate Stock Solution (50 mM DNPB in Acetonitrile):

-

Accurately weigh the appropriate amount of DNPB.

-

Dissolve in high-purity acetonitrile to a final concentration of 50 mM. Store this stock solution at -20°C, protected from light.

-

-

Working Substrate Emulsion (1 mM DNPB):

-

On the day of the experiment, prepare the working solution by adding 20 µL of the 50 mM DNPB Stock Solution to 980 µL of Assay Buffer.

-

Vortex vigorously for at least 30 seconds to form a homogenous, slightly turbid emulsion. Prepare this solution fresh and use it within a few hours.

-

-

Enzyme Solutions:

-

Prepare a stock solution of your lipase in cold Assay Buffer.

-

Perform serial dilutions of the enzyme in cold Assay Buffer to generate a range of concentrations for testing. Keep enzyme solutions on ice at all times.

-

B. Assay Procedure

-

Plate Setup: Add 180 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.

-

Controls:

-

Blank (No Enzyme): Designate at least three wells where you will add 20 µL of Assay Buffer instead of enzyme. This measures the rate of non-enzymatic substrate auto-hydrolysis.

-

Positive Control: If available, use a lipase with known activity as a positive control.

-

-

Enzyme Addition: Add 20 µL of your diluted enzyme solutions to the appropriate wells. The total volume is now 200 µL.

-

Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Place the microplate in a temperature-controlled spectrophotometric plate reader. Initiate the reaction by adding 20 µL of the 1 mM Working Substrate Emulsion to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 360 nm (or a nearby wavelength such as 346 nm[5]) every 30-60 seconds for 10-20 minutes. Ensure the plate is mixed briefly before the first reading.

C. Data Analysis

-

Plot absorbance vs. time for each well.

-

Determine the initial linear rate of reaction (V₀) by calculating the slope of the curve (ΔAbs/min).

-

Subtract the average rate of the blank wells from the rate of all other wells to correct for auto-hydrolysis.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (U/mL) = (ΔAbs/min) * V_total / (ε * l * V_enzyme)

-

Where:

-

U/mL: Micromoles of product formed per minute per mL of enzyme.

-

ΔAbs/min: The corrected rate of absorbance change.

-

V_total: Total reaction volume in the well (in mL, e.g., 0.22 mL).

-

ε (epsilon): Molar extinction coefficient of 2,4-dinitrophenolate at the measurement pH and wavelength (a typical value is ~12,000 M⁻¹cm⁻¹ but should be determined empirically for highest accuracy).

-

l: Path length of the sample in the well (in cm, typically calculated by the plate reader or measured).

-

V_enzyme: Volume of the enzyme solution added to the well (in mL, e.g., 0.02 mL).

-

-

Sources

A Comprehensive Technical Guide to the Laboratory Synthesis of 2,4-Dinitrophenyl Butyrate

This guide provides an in-depth exploration of the synthesis pathway for 2,4-dinitrophenyl butyrate, a critical chromogenic substrate for lipase activity assays. Designed for researchers and scientists, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and detail the necessary protocols for successful and safe synthesis in a laboratory setting.

Introduction: The Role and Significance of 2,4-Dinitrophenyl Butyrate

2,4-Dinitrophenyl butyrate (DNPB) is a chemical compound primarily utilized in biochemical and clinical assays to measure the activity of lipases.[1][2] Structurally, it is an ester formed from 2,4-dinitrophenol and butyric acid. Its utility lies in its chromogenic properties; upon hydrolysis by a lipase, it releases 2,4-dinitrophenol, which, in its anionic phenolate form under appropriate pH conditions, produces a distinct yellow color.[1][3] The intensity of this color, quantifiable by spectrophotometry, is directly proportional to the enzymatic activity, making DNPB an invaluable tool for enzyme kinetics and diagnostics.[1][3] This guide details a reliable and well-established method for its synthesis via Fischer esterification.

The Synthetic Pathway: Fischer-Speier Esterification

The most direct and classical method for synthesizing 2,4-dinitrophenyl butyrate is the Fischer-Speier esterification. This reaction involves the direct condensation of a carboxylic acid (butyric acid) with an alcohol (in this case, the phenolic hydroxyl group of 2,4-dinitrophenol) in the presence of a strong acid catalyst.[1]

Causality of Component Selection:

-

Reactants: 2,4-Dinitrophenol is chosen for its phenolic hydroxyl group and the electron-withdrawing nature of its nitro groups, which makes the resulting ester susceptible to nucleophilic attack (hydrolysis) by enzymes. Butyric acid provides the four-carbon acyl chain, creating a suitable substrate for many common lipases.

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) serves a dual purpose. Firstly, it acts as a catalyst by protonating the carbonyl oxygen of butyric acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenolic oxygen of 2,4-dinitrophenol.[1] Secondly, as a potent dehydrating agent, it sequesters the water molecule produced during the reaction, shifting the equilibrium towards the formation of the ester product, thereby maximizing the yield.

Reaction Mechanism

The synthesis follows the established Fischer esterification pathway, which proceeds through several key steps:

-

Protonation of the Carbonyl: The carbonyl oxygen of butyric acid is protonated by the acid catalyst.

-

Nucleophilic Attack: The phenolic oxygen of 2,4-dinitrophenol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.[1][4]

-

Proton Transfer & Water Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (H₂O). The subsequent elimination of water re-forms the carbonyl double bond.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, 2,4-dinitrophenyl butyrate.

The diagram below illustrates the mechanistic steps of this acid-catalyzed esterification.

Sources

A Technical Guide to 2,4-Dinitrophenyl Butyrate: A Chromogenic Substrate for Esterase Activity Assays

This guide provides an in-depth technical overview of 2,4-dinitrophenyl butyrate as a chromogenic substrate for the quantification of esterase activity. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying scientific principles, provides detailed experimental protocols, and explores the diverse applications of this versatile analytical tool.

Introduction: The Significance of Esterase Activity and Chromogenic Assays

Esterases (EC 3.1.1.x) are a broad class of hydrolytic enzymes that catalyze the cleavage of ester bonds, a fundamental reaction in various biological processes.[1] Their activity is crucial in fields ranging from industrial biotechnology to pharmaceutical research, where they play roles in drug metabolism, prodrug activation, and bioremediation.[2][3] Consequently, the accurate and efficient measurement of esterase activity is paramount.

Chromogenic assays offer a straightforward and widely adopted method for quantifying enzyme activity. These assays employ substrates that, upon enzymatic cleavage, release a chromophore—a colored compound.[4] The resulting color change can be readily measured using a spectrophotometer, and the rate of color development is directly proportional to the enzyme's activity. 2,4-Dinitrophenyl butyrate has emerged as a valuable chromogenic substrate for esterase and lipase activity due to its reliability and the distinct spectral properties of its hydrolysis product.

Physicochemical Properties and Mechanism of Action

2,4-Dinitrophenyl butyrate is an ester formed from butyric acid and 2,4-dinitrophenol.[5] In the presence of an esterase, the ester bond is hydrolyzed, releasing butyric acid and the chromogenic compound 2,4-dinitrophenol.[5][6]

The released 2,4-dinitrophenol, in its anionic form (2,4-dinitrophenolate) under neutral to alkaline conditions, exhibits a distinct yellow color with a characteristic absorbance maximum.[6] This allows for the continuous monitoring of the enzymatic reaction by measuring the increase in absorbance at a specific wavelength, typically around 360 nm to 415 nm.[6][7] The high extinction coefficient of the 2,4-dinitrophenolate anion contributes to the sensitivity of this assay, making it suitable for detecting low enzyme concentrations.[6]

The classical synthesis of 2,4-dinitrophenyl butyrate involves the direct esterification of 2,4-dinitrophenol with butyric acid, often catalyzed by a strong acid like sulfuric acid.[5]

Enzymatic Hydrolysis of 2,4-Dinitrophenyl Butyrate

Caption: Enzymatic cleavage of 2,4-dinitrophenyl butyrate by esterase.

Experimental Protocol: A Validated Esterase Assay

This section provides a detailed, step-by-step methodology for a standard esterase activity assay using 2,4-dinitrophenyl butyrate.

Reagent Preparation

-

Phosphate Buffer (50 mM, pH 7.2-7.5): Prepare a stock solution of 50 mM potassium phosphate buffer. Adjust the pH to the desired value (typically between 7.2 and 7.5) at 25°C using 1 M KOH.[8]

-

Substrate Stock Solution (e.g., 100 mM 2,4-Dinitrophenyl Butyrate): Due to the low aqueous solubility of 2,4-dinitrophenyl butyrate, dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) or 2-methyl-2-butanol.[7][8]

-

Enzyme Solution: Prepare a solution of the esterase enzyme in cold phosphate buffer immediately before use. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically to ensure a linear reaction rate over the desired time course.

Assay Procedure

The following protocol is a general guideline and may require optimization for specific enzymes and experimental conditions.

-

Reaction Mixture Preparation: In a suitable cuvette or microplate well, pipette the required volume of phosphate buffer.

-

Substrate Addition: Add a small volume of the 2,4-dinitrophenyl butyrate stock solution to the buffer to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly by inversion or gentle pipetting.

-

Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.[8]

-

Blank Measurement: Measure the initial absorbance of the reaction mixture at the appropriate wavelength (e.g., 415 nm) before adding the enzyme. This will serve as the blank.

-

Initiation of Reaction: Add the enzyme solution to the reaction mixture to initiate the reaction.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at the chosen wavelength over a defined period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 30 seconds).[8] The rate of change in absorbance should be linear during the initial phase of the reaction.

Data Analysis

-

Calculate the Rate of Reaction (ΔA/min): Determine the change in absorbance per minute from the linear portion of the kinetic curve.

-

Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity, expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

-

Formula: Activity (U/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

-

ΔA/min = Rate of change in absorbance per minute

-

ε = Molar extinction coefficient of 2,4-dinitrophenol at the specific pH and wavelength.

-

The molar extinction coefficient for o-nitrophenol at 420 nm and pH 7.5 is cited as 5.0 mM⁻¹cm⁻¹.[8] A similar value would be expected for 2,4-dinitrophenol, but it is best to determine this experimentally under the specific assay conditions.

-

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for the esterase assay.

Applications in Research and Drug Development

The 2,4-dinitrophenyl butyrate assay is a versatile tool with numerous applications:

-

Enzyme Characterization: It is widely used to determine the kinetic parameters of esterases, such as Km and Vmax, and to study the effects of inhibitors and activators.

-

Drug Discovery and Screening: This assay is valuable for high-throughput screening of compound libraries to identify potential inhibitors of specific esterases, which can be relevant in various therapeutic areas. For instance, inhibiting pancreatic lipase is a strategy for obesity treatment.[9]

-

Prodrug Development: Many prodrugs are designed with ester linkages that are cleaved by endogenous esterases to release the active pharmaceutical ingredient. This assay can be used to evaluate the susceptibility of novel prodrugs to enzymatic hydrolysis. Butyrate itself has therapeutic potential, and butyrate-modified drugs are being explored for enhanced delivery.[10]

-

Biocatalysis and Industrial Applications: Monitoring esterase activity is crucial for optimizing industrial processes that utilize these enzymes, such as in the food, detergent, and biofuel industries.[2]

Data Presentation: Comparative Esterase Activity

| Enzyme Source | Substrate | Optimal pH | Optimal Temp. (°C) | Reference |

| Porcine Pancreas Lipase | 2,4-Dinitrophenyl butyrate | 7.0 - 8.0 | 37 | [6] |

| Candida cylindracea Lipase | 2,4-Dinitrophenyl butyrate | 7.0 | 37 | [6] |

| Pseudomonas sp. Lipase | 2,4-Dinitrophenyl butyrate | 7.0 - 8.0 | 30 - 40 | [6][11] |

| Aspergillus niger Lipase | 2,4-Dinitrophenyl butyrate | 5.0 - 6.0 | 40 | [6] |

| Recombined E. coli Esterase | p-Nitrophenyl acetate | 6.5 | 55 | [11] |

Note: Optimal conditions can vary depending on the specific enzyme preparation and assay conditions.

Troubleshooting and Considerations

-

Substrate Precipitation: Due to its limited water solubility, 2,4-dinitrophenyl butyrate can precipitate in aqueous solutions, especially at high concentrations. Using a co-solvent like DMSO and ensuring thorough mixing can mitigate this issue. The use of emulsifying agents like Triton X-100 has also been reported.[12]

-

Non-Enzymatic Hydrolysis: At high pH and temperature, the substrate may undergo spontaneous hydrolysis. It is essential to run a blank reaction without the enzyme to correct for any non-enzymatic hydrolysis.

-

Interfering Substances: Compounds in the sample that absorb at the same wavelength as 2,4-dinitrophenol can interfere with the assay. A sample blank (containing the sample but no substrate) can help to correct for this.

-

Enzyme Inhibition: Some compounds may inhibit the esterase activity. It is important to be aware of potential inhibitors in the sample matrix. 2,4-dinitrophenol itself has been noted for its biological activities, including effects on mitochondrial function, although at concentrations likely higher than those generated in a typical assay.[13]

Conclusion

2,4-Dinitrophenyl butyrate is a robust and reliable chromogenic substrate for the determination of esterase activity. Its ease of use, sensitivity, and adaptability make it a valuable tool in both basic research and applied sciences, including drug development and industrial biotechnology. By understanding the underlying principles and adhering to a well-validated protocol, researchers can obtain accurate and reproducible data on esterase activity, facilitating advancements in their respective fields.

References

-

Mosmuller, E. W. J., Van Heemst, J. D. H., Van Delden, C. J., Franssen, M. C. R., & Engbersen, J. F. J. (1992). A New Spectrophotometric Method for the Detection of Lipase Activity Using 2,4-Dinitrophenyl Butyrate as a Substrate. Biocatalysis, 5(4), 279-287. [Link]

-

Vardar-Yel, N. (2021). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. Caucasian Journal of Science, 8(2), 292-303. [Link]

-

de la Casa, R. M., Sánchez, P., & Otero, C. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. International Journal of Molecular Sciences, 24(3), 2570. [Link]

-

Li, X., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10099-10111. [Link]

-

Lopes, D. B., Fraga, L. P., & Macedo, G. A. (2008). Lipase and esterase - to what extent can this classification be applied accurately?. Ciência e Tecnologia de Alimentos, 28(1), 19-27. [Link]

-

Pohanka, M. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Molecules, 24(3), 616. [Link]

-

Ríos, N. S., et al. (2019). Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. Sensors, 19(15), 3354. [Link]

-

Chyan, Y. J., & Raines, R. T. (2018). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. ACS Infectious Diseases, 4(11), 1592-1601. [Link]

-

Perry, R. J., et al. (2019). 2,4 Dinitrophenol as Medicine. Journal of Clinical Investigation, 129(5), 1817-1820. [Link]

-

Helier Scientific Ltd. (n.d.). Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1). Retrieved January 23, 2026, from [Link]

-

Finlay, D., et al. (2015). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Molecules, 20(8), 14353-14364. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-dinitrophenyl-4-O-(4,4'-dimethoxytrityl)butyrate. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

Mampiey, K. E., et al. (2022). High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Biotechnology and Bioengineering, 119(12), 3573-3584. [Link]

-

G-Biosciences. (n.d.). Enzyme substrates for esterases and lipases. Retrieved January 23, 2026, from [Link]

-

Al-Ghanayem, A. A., & Joseph, B. (2021). Bacterial esteraeses: screening methods, enzymatic activity, purification methods and biotechnological applications: A review. Journal of Genetic Engineering and Biotechnology, 19(1), 1-13. [Link]

-

Levine, R. L., et al. (1994). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Free Radical Biology and Medicine, 17(5), 489-494. [Link]

-

Li, Y., et al. (2025). Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery. Cell Communication and Signaling, 23(1), 1-16. [Link]

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Retrieved January 23, 2026, from [Link]

-

Hu, F., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5227-5235. [Link]

-

Bjerre, M., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Biotechnology and Bioengineering, 119(12), 3573-3584. [Link]

-

Gimaletdinova, O. Y., & Gimaletdinov, G. G. (2019). Synthesis of 2,4-dinitrophenol. Russian Journal of General Chemistry, 89(11), 2416-2418. [Link]

-

Al-Abachi, A. M., & Al-Ghabsha, T. S. (2021). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 3(2), 107-117. [Link]

Sources

- 1. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]

- 2. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Buy 2,4-Dinitrophenyl butyrate | 24273-19-6 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biosynth.com [biosynth.com]

- 10. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and initial applications of 2,4-dinitrophenyl butyrate

An In-depth Technical Guide to 2,4-Dinitrophenyl Butyrate: From Discovery to Initial Applications in Enzyme Kinetics

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,4-dinitrophenyl butyrate (DNFB), a pivotal chromogenic substrate that has significantly contributed to our understanding of esterase activity. We will delve into the scientific rationale behind its design, its initial synthesis and characterization, and the foundational applications that established it as a valuable tool in biochemistry and drug development. This document is intended for researchers, scientists, and professionals in the life sciences who require a deep technical understanding of this classic analytical reagent.

The Genesis of a Chromogenic Substrate: The "Why" Behind 2,4-Dinitrophenyl Butyrate

The study of enzymes, particularly hydrolases like esterases, has always been dependent on the ability to accurately measure their catalytic activity. In the mid-20th century, a significant challenge was the development of simple, reliable, and continuous methods for monitoring enzyme reactions. The ideal substrate needed to be:

-

Specifically acted upon by the enzyme of interest.

-

Generate a product that was easily and quantitatively detectable.

-

Stable in aqueous solutions and amenable to straightforward synthesis.

The innovation of using a chromogenic leaving group was a breakthrough. The core principle is elegant in its simplicity: an enzyme cleaves an ester bond, releasing an alcohol or phenol. If this leaving group is colorless when part of the ester but intensely colored when liberated, the rate of color formation becomes a direct and continuous measure of enzyme activity.

The 2,4-dinitrophenyl group was an inspired choice for this purpose. The parent molecule, 2,4-dinitrophenol, has a pKa of approximately 4.1. This means that at physiological pH (typically pH 7.0-8.0), the liberated phenol will be deprotonated to form the 2,4-dinitrophenolate anion. This anion exhibits a strong absorbance in the visible spectrum, typically around 400-420 nm, appearing as a distinct yellow color. The butyrate moiety was chosen as a simple, four-carbon ester chain that is recognized by a wide range of lipases and other non-specific esterases.

Thus, 2,4-dinitrophenyl butyrate was conceived not as a standalone discovery, but as a purpose-built tool to solve a pressing analytical problem in enzymology. Its design represents a masterful application of physical organic chemistry to biological questions.

Synthesis and Physicochemical Properties

While the exact first synthesis is not prominently documented as a landmark discovery, the preparation of 2,4-dinitrophenyl esters follows established organic chemistry principles. The most common route involves the reaction of butyryl chloride with 2,4-dinitrophenol in the presence of a base (like pyridine) to neutralize the HCl byproduct.

Key Physicochemical Properties

| Property | Value | Significance in Assays |

| Chemical Formula | C₁₀H₁₀N₂O₆ | Defines its molecular weight and stoichiometry. |

| Molecular Weight | 254.20 g/mol | Essential for preparing solutions of known molarity. |

| Appearance | Pale yellow crystalline solid | The solid itself is largely colorless or pale yellow. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol) | Stock solutions are typically prepared in an organic solvent and then diluted into the aqueous assay buffer. |

| Extinction Coefficient (ε) of 2,4-Dinitrophenolate | ~12,000-14,000 M⁻¹cm⁻¹ at ~410 nm | The high extinction coefficient allows for sensitive detection of small amounts of product. |

Core Application: The Continuous Spectrophotometric Assay of Esterase Activity

The primary and most impactful application of 2,4-dinitrophenyl butyrate is in the continuous monitoring of esterase activity. This assay is robust, simple to implement, and has been a workhorse in biochemistry for decades.

The Reaction Mechanism

The enzymatic hydrolysis of 2,4-dinitrophenyl butyrate is a two-step process. First, the esterase catalyzes the cleavage of the ester bond. Second, at a pH above the pKa of 2,4-dinitrophenol, the liberated phenol rapidly ionizes to the yellow 2,4-dinitrophenolate anion.

Caption: Workflow for esterase activity measurement using 2,4-dinitrophenyl butyrate.

Detailed Experimental Protocol: A Representative Method

This protocol is a synthesized, best-practice methodology based on common procedures for measuring general esterase or lipase activity.

Objective: To determine the kinetic parameters of an esterase using 2,4-dinitrophenyl butyrate.

Materials:

-

Purified esterase enzyme of interest.

-

2,4-Dinitrophenyl butyrate (DNFB).

-

Dimethyl sulfoxide (DMSO).

-

Tris-HCl buffer (50 mM, pH 8.0).

-

Spectrophotometer capable of reading at 410 nm (e.g., a 96-well plate reader or a cuvette-based spectrophotometer).

-

Temperature-controlled incubator or water bath (e.g., 37°C).

Procedure:

-

Preparation of Stock Solutions:

-

Substrate Stock (100 mM): Dissolve 25.42 mg of DNFB in 1 mL of DMSO. Rationale: DNFB has poor aqueous solubility; DMSO is a suitable organic solvent that is generally tolerated by enzymes at low final concentrations.

-

Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable buffer (e.g., Tris-HCl with stabilizers if necessary). The concentration should be determined empirically to yield a linear reaction rate.

-

-

Assay Setup (for a 1 mL cuvette):

-

To a 1.5 mL cuvette, add 980 µL of 50 mM Tris-HCl buffer (pH 8.0).

-

Pre-incubate the cuvette at the desired temperature (e.g., 37°C) for 5 minutes. Rationale: This ensures all components are at the correct temperature before initiating the reaction, which is critical for accurate kinetic measurements.

-

Add 10 µL of the DNFB stock solution to achieve a final concentration of 1 mM. Mix by gentle inversion. Note: The final DMSO concentration is 1%, which is generally well-tolerated.

-

-

Initiation and Measurement:

-

To initiate the reaction, add 10 µL of the diluted enzyme solution to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 410 nm every 15-30 seconds for 5-10 minutes.

-

Run a parallel "no-enzyme" control to measure the rate of non-enzymatic hydrolysis, which should be negligible. Rationale: This control is a self-validating step to ensure the observed activity is due to the enzyme.

-

-

Data Analysis:

-

Plot Absorbance (410 nm) vs. Time (minutes). The initial, linear portion of this curve represents the initial velocity (V₀).

-

Calculate the slope of this linear portion (ΔAbs/Δt).

-

Convert the rate from ΔAbs/min to µmol/min/mL using the Beer-Lambert law:

-

Rate (µmol/min/mL) = (Slope / ε) * 1000

-

Where ε is the molar extinction coefficient of 2,4-dinitrophenolate (~13,000 M⁻¹cm⁻¹).

-

-

Caption: Step-by-step workflow for a typical DNFB-based esterase assay.

Early Application in Inhibitor Screening and Kinetics

Beyond simply detecting activity, 2,4-dinitrophenyl butyrate was instrumental in early studies of enzyme inhibition, particularly in the field of toxicology and pharmacology. For example, it was used to study the inhibition of cholinesterases by organophosphates.

In these experiments, the enzyme would be pre-incubated with a suspected inhibitor for a defined period. Subsequently, DNFB would be added, and the residual enzyme activity would be measured. A reduction in the rate of yellow color formation compared to an uninhibited control would indicate that the compound was an effective inhibitor. This allowed for the determination of key inhibitory constants like the IC₅₀.

Comparative Kinetic Data

The utility of DNFB extends across various esterases, although its affinity (as indicated by the Michaelis constant, Kₘ) and the maximum rate of turnover (Vₘₐₓ) vary significantly. This variability allows researchers to select enzymes or screen for specific activities.

| Enzyme Type | Typical Kₘ (mM) | Significance |

| Porcine Liver Esterase | ~0.1 - 0.5 | High affinity; this enzyme readily hydrolyzes DNFB, making it a good positive control. |

| Human Cholinesterase | ~0.5 - 1.5 | Moderate affinity; used in studies of nerve agent and pesticide inhibition. |

| Candida rugosa Lipase | > 2.0 | Lower affinity; reflects the enzyme's preference for longer-chain triglycerides, but DNFB can still be used as a convenient, albeit less optimal, substrate. |

Note: These values are approximate and can vary significantly with buffer conditions, pH, and temperature.

Conclusion and Legacy

2,4-Dinitrophenyl butyrate stands as a testament to the power of rational chemical design in biological research. Its creation provided a simple, robust, and quantitative method for studying an entire class of enzymes, paving the way for countless discoveries in enzymology, drug development, and toxicology. While more sophisticated fluorogenic and luminescent substrates now exist, the fundamental principles demonstrated by the DNFB assay remain a cornerstone of enzyme kinetics. Its legacy is not just in the data it helped generate, but in the elegant and accessible approach it offered to scientists for visualizing the invisible world of enzyme catalysis.

References

A Senior Application Scientist's Guide to the Hydrolysis of 2,4-Dinitrophenyl Butyrate and the Subsequent Detection of Its Products

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of 2,4-dinitrophenyl butyrate (DNPB), a widely used chromogenic substrate in biochemical assays. We will delve into the core principles of the hydrolysis reaction, the chemical properties of its products—2,4-dinitrophenol (DNP) and butyric acid—and the robust methodologies employed for their detection and quantification. This document is intended for researchers, scientists, and professionals in drug development who utilize hydrolysis assays, particularly for screening and characterizing lipolytic enzymes. The guide combines theoretical explanations with practical, field-proven protocols, ensuring both scientific integrity and experimental applicability.

Introduction: The Utility of a Chromogenic Substrate

In the realm of enzyme kinetics and high-throughput screening, the ideal substrate is one that yields a readily detectable signal upon transformation. 2,4-dinitrophenyl butyrate (DNPB) is an exemplary chromogenic substrate designed for this purpose. It is an ester of butyric acid and the highly acidic 2,4-dinitrophenol. While DNPB itself is colorless, its hydrolysis, often catalyzed by lipases or esterases, liberates 2,4-dinitrophenol. Under conditions of neutral or alkaline pH, this product tautomerizes to the 2,4-dinitrophenolate anion, a vibrant yellow compound with strong absorbance in the visible spectrum. This intrinsic property allows for a continuous and straightforward spectrophotometric monitoring of the reaction progress, making DNPB a valuable tool for enzyme activity assays.[1][2]

The Hydrolysis Reaction: Mechanism and Products

The fundamental reaction is the cleavage of the ester bond in 2,4-dinitrophenyl butyrate by a nucleophile, typically a water molecule. This process can be catalyzed by acids, bases, or, most commonly in a laboratory setting, by hydrolytic enzymes such as lipases.

The reaction proceeds as follows:

2,4-Dinitrophenyl Butyrate + H₂O → 2,4-Dinitrophenol + Butyric Acid

In an enzyme-catalyzed reaction, such as with lipase, the enzyme's active site facilitates the nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, releasing the 2,4-dinitrophenol leaving group and forming an acyl-enzyme intermediate, which is then hydrolyzed to release butyric acid and regenerate the free enzyme.[3]

Caption: General scheme of enzyme-catalyzed hydrolysis of DNPB.

Hydrolysis Product I: 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol is the key to the utility of DNPB. It is a phenolic compound with two electron-withdrawing nitro groups, which render the hydroxyl proton highly acidic.[2] This acidity is a critical feature; the pKa of DNP is approximately 3.96-4.09.[2] Consequently, at a physiological pH of ~7.2, DNP exists almost entirely in its deprotonated, anionic form—the 2,4-dinitrophenolate ion.[2] This anion exhibits a distinct yellow color due to a strong absorbance maximum around 360 nm, a property not shared by its protonated form.[4]

Hydrolysis Product II: Butyric Acid

Butyric acid is a simple, four-carbon short-chain fatty acid.[5][6] Unlike DNP, it is colorless and does not absorb light in the UV-Visible range, making its direct spectrophotometric detection challenging. Its production, however, does lead to a decrease in the pH of the reaction medium, a principle that can be exploited for detection via other means.

Methodologies for Detection and Quantification

The choice of detection method depends on the experimental goals, required sensitivity, and available instrumentation. The two products of the hydrolysis reaction lend themselves to distinct analytical approaches.

Primary Method: Spectrophotometric Detection of 2,4-Dinitrophenol

This is the most direct, convenient, and widely adopted method for monitoring DNPB hydrolysis, particularly for determining lipase activity.[4][7]

Principle of Causality: The method's efficacy is rooted in the Beer-Lambert Law (A = εbc), which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. As the hydrolysis reaction proceeds, the concentration of the yellow 2,4-dinitrophenolate anion increases, leading to a measurable increase in absorbance at its λmax (~360 nm).[1][2] By monitoring this change over time, the initial reaction velocity can be accurately determined. The high molar extinction coefficient of the dinitrophenolate anion ensures high sensitivity, allowing for the detection of even low levels of enzyme activity.[2][4]

Self-Validating Protocol: A Step-by-Step Guide to a Lipase Activity Assay

-

Reagent Preparation:

-

Buffer: Prepare a 50 mM sodium phosphate buffer (or Tris-HCl) at a pH of 7.2. The choice of pH is critical; it must be well above the pKa of DNP (~4.0) to ensure complete formation of the colored anion, and within the optimal range for the enzyme being studied.[2]

-

Substrate Stock Solution: Dissolve 2,4-dinitrophenyl butyrate in a water-miscible organic solvent like acetonitrile or isopropanol to create a concentrated stock (e.g., 100 mM). DNPB has poor aqueous solubility.

-

Enzyme Solution: Prepare a stock solution of the lipase enzyme in the assay buffer. Keep on ice.

-

-

Assay Execution (96-well plate format):

-

To each well of a clear, flat-bottom 96-well plate, add 180 µL of the pre-warmed (e.g., 37 °C) assay buffer.

-

Add 10 µL of the enzyme solution (or buffer for a 'no enzyme' control).

-

Initiate the reaction by adding 10 µL of the DNPB substrate stock solution. The final volume is 200 µL. The substrate is often used in an emulsified form to mimic the natural substrate of lipases.[1][2][4] Emulsification can be achieved by brief sonication after adding the substrate to the buffer.[2]

-

Immediately place the plate in a microplate reader pre-set to the reaction temperature.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 360 nm over a period of 5 to 30 minutes, taking readings every 30-60 seconds.

-

-

Data Analysis and Interpretation:

-

Plot absorbance versus time for each sample.

-

Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert equation:

-

Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × (V_total / V_enzyme) × 10⁶

-

Where:

-

ε is the molar extinction coefficient of 2,4-dinitrophenolate at the assay pH (see table below).

-

l is the path length of the cuvette or well (cm).

-

V_total is the total reaction volume (mL).

-

V_enzyme is the volume of the enzyme solution added (mL).

-

-

-

Caption: Workflow for a spectrophotometric enzyme assay using DNPB.

Quantitative Data Summary

| Parameter | Value | Source |

| 2,4-Dinitrophenol (DNP) | ||

| Molar Mass | 184.11 g/mol | |

| pKa | ~4.0 | [2][8] |

| λmax (protonated, pH < 3) | ~360 nm | [9] |

| λmax (anion, pH > 7) | ~360-410 nm | [9] |

| Molar Extinction Coefficient (ε) | Varies with pH and solvent | [10] |

| Butyric Acid | ||

| Molar Mass | 88.11 g/mol | |

| pKa | ~4.82 |

Advanced and Orthogonal Detection Methods

While spectrophotometry is dominant, other methods offer higher sensitivity, specificity, or the ability to analyze the second product, butyric acid.

-

Chromatographic Detection of DNP:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector offers excellent separation and quantification of DNP, especially in complex mixtures.[11][12] This method is invaluable for validating results or when assay components interfere with direct spectrophotometry.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For ultimate sensitivity and specificity, LC-MS/MS is the gold standard. It can detect and quantify DNP at extremely low concentrations and is particularly useful in toxicological studies or complex biological matrices.[12][13]

-

-

Detection of Butyric Acid:

-

Gas Chromatography (GC): As a volatile fatty acid, butyric acid is ideally suited for GC analysis, often coupled with a Flame Ionization Detector (GC-FID).[5] This method typically requires a derivatization step (e.g., conversion to methyl butyrate) to enhance volatility and improve chromatographic peak shape.[6][14] GC is the reference method for quantifying specific fatty acids.[5]

-

pH-Stat Titration: The production of butyric acid causes a decrease in pH. A pH-stat instrument can be used to continuously titrate the reaction mixture with a standard base to maintain a constant pH. The rate of base consumption is directly proportional to the rate of acid production, and thus to the rate of hydrolysis.

-

Conclusion

The hydrolysis of 2,4-dinitrophenyl butyrate provides a robust and versatile system for studying hydrolytic enzymes. The liberation of the chromogenic 2,4-dinitrophenol product forms the basis of a simple, continuous, and sensitive spectrophotometric assay that has become a mainstay in academic and industrial research. The choice of a detection method—be it the workhorse spectrophotometric assay, high-specificity chromatographic techniques, or methods targeting the butyric acid by-product—should be guided by the specific requirements for sensitivity, throughput, and the complexity of the experimental system. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently employ and adapt these methods for their specific applications.

References

-

Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. (2021). DergiPark. [Link]

-

G. M. F. B. van der Lans, A. J. W. G. Visser, and C. Veeger. (1992). A New Spectrophotometric Method for the Detection of Lipase Activity Using 2,4-Dinitrophenyl Butyrate as a Substrate. Biocatalysis. [Link]

-

Request PDF: A New Spectrophotometric Method for the Detection of Lipase Activity Using 2,4-Dinitrophenyl Butyrate as a Substrate. (n.d.). ResearchGate. [Link]

-

van der Lans, G. M. F. B., Visser, A. J. W. G., & Veeger, C. (1992). A New Spectrophotometric Method for the Detection of Lipase Activity Using 2,4-Dinitrophenyl Butyrate as a Substrate. Biocatalysis, 5(4), 279-287. [Link]

-

Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. (n.d.). ResearchGate. [Link]

-

Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. (2021). Uppsala University. [Link]

-

Allgeier, R. J., Peterson, W. H., & Fred, E. B. (1927). A COLORIMETRIC METHOD FOR THE DETERMINATION OF BUTYRIC ACID. Journal of Bacteriology, 17(2), 79-87. [Link]

-

Testing for 2,4-dinitrophenol in human hair by LC-MS/MS and interpretation issues. (2023). Forensic Science International. [Link]

-

Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and... (n.d.). ResearchGate. [Link]

-

Dekarske, John R., et al. (n.d.). Determination of 2,4-Dinitrophenol (2,4-DNP) in Simulated Radioactive Waste by High Performance Liquid Chromatography. OSTI.GOV. [Link]

-

2,4-Dinitrophenol. (n.d.). PubChem. [Link]

-

Butyric Acid. (n.d.). AOCS Methods. [Link]

-

Phenol, 2,4-dinitro-. (n.d.). NIST WebBook. [Link]

-

LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. (n.d.). ResearchGate. [Link]

-

UV-vis spectra of different concentrations of 2,4-dinitrophenol and... (n.d.). ResearchGate. [Link]

-

Danudol, A., & Judprasong, K. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Foods, 11(22), 3656. [Link]

-

Danudol, A., & Judprasong, K. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Foods, 11(22), 3656. [Link]

-

Ultrasensitive Detection of 2,4-Dinitrophenol Using Nanowire Biosensor. (2018). SciSpace. [Link]

-

Lignell, H., et al. (2017). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics Discussions. [Link]

-

2,4-Dinitrophenol. (n.d.). EPA. [Link]

-

(PDF) Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. (n.d.). ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Determination of 2,4-Dinitrophenol (2,4-DNP) in Simulated Radioactive Waste by High Performance Liquid Chromatography (Conference) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Testing for 2,4-dinitrophenol in human hair by LC-MS/MS and interpretation issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 2,4-Dinitrophenyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Hazard Profile

2,4-Dinitrophenyl butyrate is a yellow crystalline powder that, upon hydrolysis by lipases, releases 2,4-dinitrophenol, a compound known for its potent ability to uncouple oxidative phosphorylation.[1] This inherent bioactivity, coupled with the known hazards of the 2,4-dinitrophenyl moiety, necessitates a thorough understanding of its potential risks.

Inferred Hazards from Structurally Related Compounds

Based on the safety data for 2,4-dinitrophenylhydrazine and 2,4-dinitrophenol, researchers should assume that 2,4-dinitrophenyl butyrate may exhibit the following hazardous properties:

-

Flammability: Structurally similar compounds are classified as flammable solids.[1]

-

Explosive Potential: 2,4-dinitrophenylhydrazine is known to be explosive when dry and can be desensitized with water.[2] It is crucial to prevent the desensitizing agent from being reduced.[2] Heating under confinement also poses an explosion risk.[2]

-

Acute Toxicity: Harmful if swallowed is a key hazard associated with related dinitrophenyl compounds.[1]

-

Skin Sensitization: The related compound, 4-nitrophenyl butyrate, is known to be a skin sensitizer, and may cause an allergic skin reaction.[3][4][5]

GHS Hazard Classification (Inferred)

While a definitive GHS classification for 2,4-dinitrophenyl butyrate is not available, a conservative approach based on related compounds suggests the following potential classifications:

| Hazard Class | Category |

| Flammable Solids | Category 2 |

| Acute Toxicity (Oral) | Category 4 |

| Skin Sensitization | Category 1 |

| Desensitized Explosives | Category 1 |

Precautionary Statement Codes: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P262 (Do not get in eyes, on skin, or on clothing) have been associated with 2,4-dinitrophenyl butyrate, highlighting the importance of avoiding inhalation and direct contact.[6]

Section 2: Prudent Laboratory Practices and Engineering Controls

A proactive approach to safety is paramount when handling 2,4-dinitrophenyl butyrate. This involves a combination of robust engineering controls and meticulous laboratory practices.

Engineering Controls

-

Ventilation: All work with 2,4-dinitrophenyl butyrate, particularly the handling of the solid powder, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]

-

Static Control: Given the flammability and potential explosive nature of related compounds, it is essential to ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools when handling the material.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent skin and eye contact.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential projectiles in the event of an unexpected reaction. |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential sensitization.[5] Always inspect gloves before use and wash hands thoroughly after handling. |

| Body Protection | A flame-resistant lab coat worn over non-synthetic clothing. | Provides a barrier against spills and splashes. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations. | Required if engineering controls do not maintain exposure below permissible limits. |

Safe Handling and Storage Protocol

-

Receiving and Storage:

-

Upon receipt, visually inspect the container for any damage.

-

Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][8]

-

Keep the container tightly closed.[8]

-

Given the explosive potential of dry dinitrophenyl compounds, if the material is supplied wetted, ensure it remains so.[2]